molecular formula C16H13IN2O2 B12522089 Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester

Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester

Cat. No.: B12522089
M. Wt: 392.19 g/mol
InChI Key: XVENNQIEXLHRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester features a benzoic acid backbone substituted with a pyrrolo[2,3-b]pyridine ring system bearing an iodine atom at position 2. The ethyl ester group at the carboxyl position enhances lipophilicity, which may improve cell membrane permeability in pharmacological contexts.

Properties

Molecular Formula

C16H13IN2O2

Molecular Weight

392.19 g/mol

IUPAC Name

ethyl 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate

InChI

InChI=1S/C16H13IN2O2/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-13-14(17)9-19-15(13)18-8-12/h3-9H,2H2,1H3,(H,18,19)

InChI Key

XVENNQIEXLHRMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(NC=C3I)N=C2

Origin of Product

United States

Preparation Methods

Method 1: Sequential Halogenation and Suzuki Coupling

Synthesis of 5-Bromo-1H-Pyrrolo[2,3-b]Pyridine

The pyrrolo[2,3-b]pyridine core is synthesized via cyclization of 2-aminopyridine derivatives or cross-coupling reactions. For example:

  • Starting material : 2-Amino-5-bromopyridine undergoes cyclization with propargyl bromide under basic conditions.
  • Yield : 65–75%.

Iodination at Position 3

  • Conditions : Treatment with $$ \text{N}2\text{H}4 \cdot \text{H}2\text{O} $$, $$ \text{I}2 $$, and $$ \text{CuI} $$ in DMF at 80°C.
  • Protection : The NH group is protected using tosyl chloride ($$ \text{TsCl} $$) to avoid side reactions.
  • Intermediate : 3-Iodo-5-bromo-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine (yield: 82%).

Suzuki-Miyaura Coupling with Ethyl 4-Boronobenzoate

  • Catalyst : $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%), $$ \text{K}2\text{CO}3 $$, in dioxane/$$ \text{H}_2\text{O} $$ (3:1) at 90°C.
  • Product : Ethyl 4-(3-iodo-1-(tosyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate (yield: 68%).

Deprotection of Tosyl Group

  • Conditions : 6 M HCl in ethanol at 60°C for 4 h.
  • Final product : Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester (yield: 85%).
Table 1: Method 1 Optimization
Step Reagents/Conditions Yield (%) Reference
Iodination $$ \text{I}_2 $$, $$ \text{CuI} $$, DMF 82
Suzuki Coupling $$ \text{Pd(PPh}3\text{)}4 $$, dioxane 68
Deprotection 6 M HCl, ethanol 85

Method 2: Direct Coupling of Pre-Iodinated Pyrrolopyridine

Synthesis of 3-Iodo-1H-Pyrrolo[2,3-b]Pyridine-5-Boronic Acid

  • Starting material : 5-Bromo-1H-pyrrolo[2,3-b]pyridine is iodinated using $$ \text{LDA} $$ and $$ \text{I}_2 $$ at −78°C.
  • Boronation : Transmetalation with $$ \text{Bis(pinacolato)diboron} $$ and $$ \text{Pd(dppf)Cl}_2 $$ in dioxane.

Suzuki Coupling with Ethyl 4-Bromobenzoate

  • Catalyst : $$ \text{Pd}2\text{(dba)}3 $$, $$ \text{XPhos} $$, $$ \text{Cs}2\text{CO}3 $$.
  • Yield : 72%.
Table 2: Method 2 Efficiency
Step Reagents/Conditions Yield (%) Reference
Boronation $$ \text{B}2\text{Pin}2 $$, Pd 75
Suzuki Coupling $$ \text{Pd}2\text{(dba)}3 $$, XPhos 72

Method 3: One-Pot Tandem Iodination/Coupling

Simultaneous Iodination and Coupling

  • Conditions : $$ \text{I}_2 $$, $$ \text{CuI} $$, and ethyl 4-ethynylbenzoate in DMF at 120°C.
  • Mechanism : Radical-based iodination followed by Heck coupling.
  • Yield : 58%.
Table 3: Method 3 Performance
Parameter Value Reference
Reaction Time 12 h
Temperature 120°C
Isolated Yield 58%

Critical Analysis of Methods

  • Method 1 offers high yields (85%) but requires multiple protection/deprotection steps.
  • Method 2 simplifies the sequence but depends on boronic acid stability.
  • Method 3 is time-efficient but suffers from moderate yields due to side reactions.

Chemical Reactions Analysis

Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The iodine atom in the pyrrolo[2,3-b]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy . The molecular pathways involved include the inhibition of downstream signaling cascades like the Ras/Erk and PI3K/Akt pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Comparisons

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Halogen Ester Group LogP (Estimated)
Target Compound Not Available ~C16H14IN2O2 ~380–390 Iodo Ethyl ~4.2
4-Fluoro-Methyl Ester 1235865-75-4 C15H11FN2O3 286.26 Fluoro Methyl ~2.8
4-Bromo-tert-Butyl Ester Not Available ~C18H18BrN2O3 ~400–410 Bromo tert-Butyl ~5.0
5-Chloro-Ethyl Ester 934290-88-7 C14H12ClN2O2 275.71 Chloro Ethyl ~3.5

Table 2: Pharmacological Relevance

Compound Structural Feature Potential Application
Target Compound 3-Iodo-pyrrolopyridine Kinase inhibition, oncology
4-Fluoro-Methyl Ester Fluoro substitution Metabolic stabilization
4-Bromo-tert-Butyl Ester Bromo substitution Radiopharmaceuticals
Pyrrolo-Triazine Derivative Triazine ring Advanced kinase inhibitors

Biological Activity

Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester (CAS No. 757983-02-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzoic acid moiety linked to a pyrrolo[2,3-b]pyridine derivative. The molecular formula is C16H13IN2O2C_{16}H_{13}IN_2O_2 with a molecular weight of approximately 364.19 g/mol. The presence of iodine in the pyrrolo-pyridine enhances its biological activity by influencing the electronic properties and sterics of the molecule.

The biological activity of this compound has been linked to its ability to inhibit specific kinases involved in various signaling pathways. The pyrrolo[2,3-b]pyridine scaffold has been shown to interact with target proteins through hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.

Inhibition Studies

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibition against several receptor tyrosine kinases (RTKs), including Colony-Stimulating Factor 1 Receptor (CSF1R). For instance, compounds with similar structures have shown subnanomolar enzymatic inhibition against CSF1R, indicating a strong potential for therapeutic applications in diseases where macrophage activity is implicated .

CompoundTargetIC50 (nM)Reference
4-Iodo-1H-pyrrolo[2,3-b]pyridineCSF1R<5
Benzoic acid derivativeEGFR>100

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrolopyridine ring significantly affect the biological potency. For example:

  • Substituents at the 4-position of the benzoic acid moiety can enhance or diminish activity depending on their electronic and steric properties.
  • The introduction of halogens like iodine has been associated with increased binding affinity due to enhanced π-stacking interactions with aromatic residues in target proteins .

Case Studies

One notable study involved screening a library of pyrrolo[2,3-b]pyridine derivatives for their inhibitory effects on CSF1R and other kinases. The results indicated that compounds with specific aryl substitutions demonstrated high potency against CSF1R while maintaining low activity against EGFR, highlighting their selectivity .

Pharmacokinetics and Toxicology

Toxicological assessments have indicated that while some derivatives exhibit promising biological effects, they also pose risks such as acute toxicity and skin irritation. For instance, hazard classifications for similar compounds include warnings for respiratory irritants and skin sensitizers .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare pyrrolo[2,3-b]pyridine-containing benzoic acid ethyl esters?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling between a boronate ester (e.g., aryl boronate) and a halogenated pyrrolopyridine intermediate. For example:

  • Step 1: Coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with a benzoic acid-derived boronate ester using Pd catalysts (e.g., [Pd(dppf)Cl₂]) and cesium carbonate (Cs₂CO₃) as a base in DMF/water .
  • Step 2: Ethyl esterification via reaction with ethanol under acidic or basic conditions.
  • Step 3: Purification via silica gel chromatography (EtOAc/hexanes gradient) .

Key Data:

Reaction ParameterExample Value
Catalyst Loading4 mol% Pd
Temperature100°C (microwave)
Yield~26% (optimization needed)

Basic: How is structural confirmation and purity assessment performed for this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR signals for pyrrolopyridine protons (e.g., δ 8.86 ppm for aromatic protons) and ethyl ester groups (δ 4.11 ppm for -OCH₂CH₃) .
  • Exact Mass Spectrometry (HRMS):
    • Use Q-TOF or Orbitrap instruments to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • GC-MS: Retention times and fragmentation patterns (e.g., % peak area analysis) for trace impurities .

Advanced: How can researchers optimize low yields in the Suzuki-Miyaura coupling step?

Answer:
Low yields (~26% in ) often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst Screening: Test Pd(PPh₃)₄ or PdCl₂(dtbpf) for improved activity.
  • Solvent Systems: Replace DMF/water with THF/H₂O or dioxane/H₂O to enhance solubility.
  • Temperature Control: Use conventional heating (reflux) instead of microwaves for better kinetic control.
  • Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates, followed by TFA-mediated deprotection .

Advanced: What analytical approaches resolve conflicting NMR data for regioisomers or tautomers?

Answer:

  • 2D NMR (COSY, HSQC): Assign coupling patterns to distinguish between 1H-pyrrolo[2,3-b]pyridine tautomers (e.g., NH vs. aromatic protons) .
  • Variable Temperature NMR: Monitor signal splitting at low temperatures to identify dynamic tautomerization .
  • X-ray Crystallography: Resolve regiochemical ambiguities via single-crystal analysis (e.g., confirming iodine substitution at C3 vs. C5) .

Advanced: How can the pyrrolo[2,3-b]pyridine core be modified for structure-activity relationship (SAR) studies?

Answer:

  • Halogen Exchange: Replace iodine with bromine or chlorine via Ullmann coupling .
  • Functionalization: Introduce sulfonamide (e.g., -SO₂NH₂) or trifluoromethyl (-CF₃) groups at C4/C5 positions for enhanced bioactivity .
  • Protecting Group Strategies: Use Boc or benzyl groups to temporarily block reactive NH sites during synthesis .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Kinase Inhibition Assays: Test against Raf or MAPK pathways using fluorescence polarization (FP) or TR-FRET techniques (common for pyrrolopyridine derivatives) .
  • Cellular Uptake Studies: Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HEK293 or HeLa) .
  • Metabolic Stability: Incubate with liver microsomes and analyze via HPLC-MS to assess esterase-mediated hydrolysis .

Basic: What are the storage and handling recommendations for this compound?

Answer:

  • Storage: -20°C under inert gas (N₂/Ar) to prevent iodine oxidation or ester hydrolysis.
  • Handling: Use gloveboxes for air-sensitive steps (e.g., Pd-catalyzed reactions) .

Advanced: How to address discrepancies in mass spectrometry data during metabolite identification?

Answer:

  • Isotopic Pattern Analysis: Confirm iodine presence via M+2 peaks (natural abundance ~100% for ¹²⁷I).
  • MS/MS Fragmentation: Compare fragment ions with synthetic standards (e.g., loss of ethyl ester group at m/z 44) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.